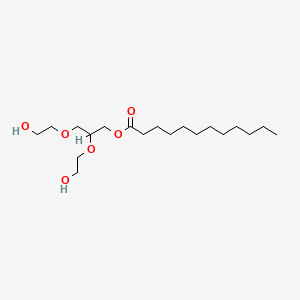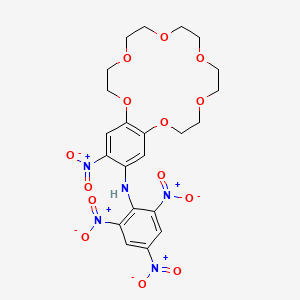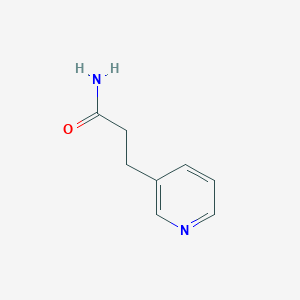
N-(2-Amino-1-phenylethyl)-N,N-diethylamin
Übersicht
Beschreibung
The description of a chemical compound usually includes its IUPAC name, common names, and its role or uses. It may also include its classification based on its molecular structure .
Synthesis Analysis
This involves the methods and processes used to create the compound. It can include the raw materials used, the conditions required, and the yield of the product .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms within the molecule and how this influences its properties and reactivity .Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves understanding the properties of the compound such as its melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Transaminase-vermittelte Synthese
Die Verbindung kann unter Verwendung immobilisierter Ganzzell-Biokatalysatoren mit ®-Transaminase-Aktivität synthetisiert werden . Nach Optimierung konnten die ®-Enantiomere mit einer Umwandlung von 88–89 % hergestellt werden .
Enzymatische Umwandlung
Phenylethanolamin, eine verwandte Verbindung, ist Teil des Enzymnomens „Phenylethanolamin-N-Methyltransferase“. Dieses Enzym ist für die Umwandlung von Noradrenalin in Adrenalin verantwortlich .
Wirkmechanismus
Target of Action
A structurally similar compound, n-[(1s)-2-amino-1-phenylethyl]-5-(1h-pyrrolo[2,3-b]pyridin-4-yl)thiophene-2-carboxamide, has been reported to targetRAC-beta serine/threonine-protein kinase and Glycogen synthase kinase-3 beta . These proteins play crucial roles in cell signaling pathways, regulating cellular processes such as growth, metabolism, and apoptosis.
Mode of Action
hydrogen bonding and ionic interactions . The presence of the amine group could allow it to act as a base, accepting protons and forming bonds with acidic residues in the target proteins .
Biochemical Pathways
Given the potential targets mentioned above, it might influence pathways such as thePI3K/Akt signaling pathway and the Wnt signaling pathway , which are regulated by RAC-beta serine/threonine-protein kinase and Glycogen synthase kinase-3 beta, respectively .
Result of Action
If it indeed targets the proteins mentioned above, it could potentially influence cell growth, metabolism, and apoptosis, given the roles of these proteins in cellular signaling pathways .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the pH and ionic strength of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells or tissues. For instance, the compound’s ionization state, which can affect its interactions with targets, may vary with pH .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
N-(2-amino-1-phenylethyl)-N,N-diethylamine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with monoamine oxidase, an enzyme responsible for the breakdown of monoamines. The interaction between N-(2-amino-1-phenylethyl)-N,N-diethylamine and monoamine oxidase can inhibit the enzyme’s activity, leading to increased levels of monoamines in the system . Additionally, this compound may interact with trace amine-associated receptor 1 (TAAR1), influencing neurotransmission and cellular signaling pathways .
Cellular Effects
N-(2-amino-1-phenylethyl)-N,N-diethylamine exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of TAAR1, affecting the release of neurotransmitters and altering cell signaling dynamics . Furthermore, N-(2-amino-1-phenylethyl)-N,N-diethylamine may impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism .
Molecular Mechanism
The molecular mechanism of N-(2-amino-1-phenylethyl)-N,N-diethylamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to monoamine oxidase, inhibiting its activity and preventing the breakdown of monoamines . Additionally, N-(2-amino-1-phenylethyl)-N,N-diethylamine may interact with TAAR1, modulating its activity and influencing downstream signaling pathways . These interactions can lead to alterations in gene expression, affecting various cellular processes and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-amino-1-phenylethyl)-N,N-diethylamine can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that N-(2-amino-1-phenylethyl)-N,N-diethylamine remains stable under certain conditions, but its degradation can lead to the formation of byproducts that may have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular signaling and metabolism .
Dosage Effects in Animal Models
The effects of N-(2-amino-1-phenylethyl)-N,N-diethylamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on neurotransmission and cellular function . At higher doses, it can lead to toxic or adverse effects, such as increased heart rate, anxiety, and nervousness . Threshold effects have been observed, indicating that the compound’s impact on cellular processes is dose-dependent .
Metabolic Pathways
N-(2-amino-1-phenylethyl)-N,N-diethylamine is involved in various metabolic pathways. It interacts with enzymes such as monoamine oxidase, which catalyzes its breakdown into metabolites . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function and homeostasis . Additionally, N-(2-amino-1-phenylethyl)-N,N-diethylamine may undergo phase I and phase II metabolic reactions, leading to the formation of different metabolites .
Transport and Distribution
The transport and distribution of N-(2-amino-1-phenylethyl)-N,N-diethylamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in various cellular compartments . The compound’s distribution can affect its activity and function, as well as its overall impact on cellular processes .
Subcellular Localization
N-(2-amino-1-phenylethyl)-N,N-diethylamine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes .
Eigenschaften
IUPAC Name |
N,N-diethyl-1-phenylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-3-14(4-2)12(10-13)11-8-6-5-7-9-11/h5-9,12H,3-4,10,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCVEIVPQIPKIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(CN)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397475 | |
| Record name | N~1~,N~1~-Diethyl-1-phenylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31788-97-3 | |
| Record name | N~1~,N~1~-Diethyl-1-phenylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-amino-1-phenylethyl)diethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![P-[[(4-Chlorobutyl)sulphonyl]amino]benzenesulphonamide](/img/structure/B1608710.png)

![Trimethyl[3-(methylthio)propyl]ammonium(1+)](/img/structure/B1608713.png)
![2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B1608714.png)









